REACTION_SMILES
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[Cl:20][c:21]1[cH:22][c:23]([C:27]([C:28](=[O:29])[CH:30]([C:31](=[O:32])[O:33][CH2:34][CH3:35])[C:36](=[O:37])[O:38][CH2:39][CH3:40])([CH2:41][CH3:42])[CH3:43])[cH:24][cH:25][cH:26]1.[O:6]=[P:7]12[O:8][P:9]3(=[O:19])[O:10][P:11](=[O:17])([O:12][P:13](=[O:16])([O:14]3)[O:15]1)[O:18]2.[OH2:44].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[Cl:20][c:21]1[cH:22][c:23]2[c:24]([cH:25][cH:26]1)[C:31]([OH:32])=[C:30]([C:36](=[O:37])[O:38][CH2:39][CH3:40])[C:28](=[O:29])[C:27]2([CH2:41][CH3:42])[CH3:43]
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Name
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CCOC(=O)C(C(=O)OCC)C(=O)C(C)(CC)c1cccc(Cl)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C(=O)OCC)C(=O)C(C)(CC)c1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CCOC(=O)C1=C(O)c2ccc(Cl)cc2C(C)(CC)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |